Pcsk9-IN-12 -

Pcsk9-IN-12

Catalog Number: EVT-15275247
CAS Number:
Molecular Formula: C20H20F2N6O2
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Proprotein convertase subtilisin/kexin type 9, commonly referred to as PCSK9, is an enzyme that plays a crucial role in lipid metabolism by regulating the degradation of low-density lipoprotein receptors (LDLR). This regulation is significant for maintaining cholesterol homeostasis within the body. The enzyme is encoded by the PCSK9 gene located on chromosome 1 in humans and is classified as a member of the serine protease family, specifically within the proprotein convertase subgroup. PCSK9's primary function involves binding to LDLR, leading to its degradation and subsequently increasing plasma levels of low-density lipoprotein cholesterol (LDL-C) .

Synthesis Analysis

Methods and Technical Details

The synthesis of PCSK9 typically involves recombinant DNA technology, where the PCSK9 gene is cloned into expression vectors suitable for host cells such as bacteria or mammalian cells. The process begins with:

  1. Gene Cloning: The PCSK9 gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into a suitable host cell (e.g., Escherichia coli or HEK293 cells) through transformation or transfection methods.
  3. Protein Expression: Induction of protein expression occurs under specific conditions, often involving the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside in bacterial systems.
  4. Purification: Post-expression, PCSK9 is purified using affinity chromatography techniques, often utilizing tags such as His-tags for easy isolation.

This synthesis pathway ensures that PCSK9 can be produced in sufficient quantities for research and therapeutic applications .

Molecular Structure Analysis

Structure and Data

PCSK9 consists of four major structural components:

  1. Signal Peptide (Residues 1-30): Responsible for directing the nascent protein to the endoplasmic reticulum.
  2. Pro-domain (Residues 31-152): This domain remains associated with PCSK9 after autocatalytic cleavage and regulates its activity.
  3. Catalytic Domain (Residues 153-425): Contains the active site essential for autocatalytic cleavage but does not participate in further proteolytic activity.
  4. C-terminal Domain (Residues 426-692): This domain has three modules rich in cysteine and histidine, contributing to protein stability and interactions .

The three-dimensional structure of PCSK9 has been elucidated through X-ray crystallography, revealing intricate details about its binding sites and conformational dynamics that facilitate its interaction with LDLR.

Chemical Reactions Analysis

Reactions and Technical Details

PCSK9 undergoes several key reactions:

  • Autocatalytic Cleavage: Within the endoplasmic reticulum, PCSK9 undergoes autocatalytic cleavage at the FAQ152/SIPK site, resulting in the mature enzyme form while retaining the prodomain attached .
  • Binding and Internalization: Upon secretion, PCSK9 binds to LDLR on hepatocyte surfaces. This interaction leads to LDLR internalization into endosomes where it is targeted for degradation rather than recycling back to the cell surface .

These reactions highlight PCSK9's dual role as both a regulatory enzyme and a facilitator of LDLR degradation.

Mechanism of Action

Process and Data

The mechanism by which PCSK9 influences LDL metabolism involves several steps:

  1. Binding to LDLR: PCSK9 binds to the epidermal growth factor-like repeat A domain of LDLR.
  2. Endocytosis: The PCSK9-LDLR complex is internalized via receptor-mediated endocytosis.
  3. Degradation: In the acidic environment of endosomes, LDLR dissociates from LDL but remains bound to PCSK9, leading to its degradation in lysosomes .

This process results in decreased levels of LDLR on cell surfaces, thereby impairing LDL clearance from circulation and contributing to increased plasma LDL-C levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PCSK9 is characterized by several notable physical and chemical properties:

  • Molecular Weight: Approximately 75 kDa for the full-length protein.
  • Isoelectric Point: Varies based on post-translational modifications; generally around pH 5-6.
  • Solubility: Highly soluble in physiological buffers due to its hydrophilic regions.

These properties are critical for understanding its behavior in biological systems and therapeutic formulations .

Applications

Scientific Uses

PCSK9 has significant implications in both clinical and research settings:

  1. Cardiovascular Health: Targeting PCSK9 with monoclonal antibodies has emerged as a novel therapeutic strategy for lowering LDL-C levels in patients with hyperlipidemia .
  2. Genetic Studies: Research into gain-of-function mutations in PCSK9 provides insights into familial hypercholesterolemia and cardiovascular disease risk factors .
  3. Drug Development: Compounds designed to inhibit PCSK9 are being explored as potential treatments for dyslipidemia, showcasing its relevance in pharmaceutical research .
Introduction to PCSK9 as a Therapeutic Target

Role of PCSK9 in Cholesterol Homeostasis and LDL Receptor Regulation

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease primarily synthesized in the liver that plays a pivotal role in low-density lipoprotein cholesterol (LDL-C) metabolism through its regulation of the LDL receptor (LDLR) lifecycle. Following synthesis as a zymogen, PCSK9 undergoes autocatalytic cleavage in the endoplasmic reticulum but remains noncovalently bound to its prodomain during secretion into the circulation [7] [9]. The mature PCSK9 protein binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on hepatocyte surfaces, forming a stable complex that internalizes via clathrin-mediated endocytosis [2] [7]. Under acidic endosomal conditions, PCSK9 binding affinity for LDLR increases ~150-fold, preventing receptor recycling and redirecting it to lysosomal degradation instead of returning to the cell surface [9] [10]. This molecular diversion reduces hepatic LDLR density by 30-50%, diminishing cellular capacity to clear circulating LDL particles and elevating plasma LDL-C concentrations by 30-100% depending on PCSK9 activity levels [2] [7].

Beyond hepatic LDLR regulation, PCSK9 modulates other lipid-related receptors including very-low-density lipoprotein receptor (VLDLR), apolipoprotein E receptor 2 (ApoER2), and CD36, influencing triglyceride metabolism and postprandial lipid clearance [2] [6]. The protein's C-terminal cysteine-histidine-rich domain (CHRD) shares structural homology with resistin and mediates interactions with Toll-like receptors (TLR4), activating NF-κB pathways that link hypercholesterolemia to vascular inflammation and endothelial dysfunction [2] [6]. This multifunctional role establishes PCSK9 as a master regulator of lipoprotein homeostasis and atherosclerotic pathophysiology.

Table 1: Key Structural Domains of Human PCSK9 and Their Functional Roles

DomainAmino Acid ResiduesPrimary FunctionsClinical Significance
Prodomain31-152Autocatalytic activation; Chaperone for proper foldingGain-of-function mutations (e.g., S127R) impair autocatalysis but enhance LDLR degradation
Catalytic Domain153-421Mediates binding to LDLR EGF-A domainCatalytically inactive mutants still degrade LDLR (non-enzymatic mechanism)
Cysteine-His-Rich Domain (CHRD)453-692TLR4 binding; pH-dependent conformational changesResistin-like structure links cholesterol metabolism to inflammation pathways

Genetic and Molecular Basis of PCSK9 Dysregulation in Hyperlipidemia

PCSK9 gain-of-function (GOF) mutations represent the third genetic cause of autosomal dominant hypercholesterolemia after LDLR and APOB mutations. Missense variants like D374Y and S127R enhance PCSK9's affinity for LDLR or impair autocatalytic processing, resulting in accelerated LDLR degradation. The D374Y mutation increases binding affinity for LDLR by 10-20 fold due to optimized hydrogen bonding at the PCSK9-LDLR interface, reducing hepatic LDLR density by >70% and causing severe hypercholesterolemia (LDL-C >300 mg/dL) [7] [9]. Conversely, loss-of-function (LOF) variants such as R46L and Y142X produce hypocholesterolemic phenotypes through distinct mechanisms: nonsense mutations (e.g., Y142X) truncate protein synthesis, while missense variants (e.g., R46L) impair secretion or LDLR binding [2] [9].

Epidemiological studies demonstrate that PCSK9 LOF carriers exhibit 15-30% reductions in LDL-C and 47-88% lower lifetime incidence of coronary heart disease without adverse metabolic consequences [7] [9]. The R46L variant (present in ∼3% of Caucasians) reduces cardiovascular event risk by 50% through moderate LDL-C lowering, establishing PCSK9 inhibition as a validated therapeutic strategy [2]. Beyond monogenic disorders, PCSK9 expression is transcriptionally regulated by sterol regulatory element-binding protein 2 (SREBP-2), creating a feedback loop where statins upregulate both LDLR and PCSK9 expression. This paradoxical induction limits the efficacy of statin therapy, providing a molecular rationale for combining statins with PCSK9 inhibitors [6] [7].

Table 2: Clinically Significant PCSK9 Genetic Variants and Their Phenotypic Effects

VariantTypeFunctional ConsequenceLDL-C ChangeCardiovascular Risk Impact
D374YGain-of-function10-20x increased LDLR binding affinity+100%Severe premature atherosclerosis
S127RGain-of-functionImpaired autocleavage; enhanced LDLR degradation+40%Early-onset coronary artery disease
R46LLoss-of-functionReduced secretion and LDLR binding-15%50% reduction in cardiovascular events
Y142XLoss-of-functionTruncated protein; abolished secretion-30%88% reduction in coronary heart disease risk

Rationale for Small-Molecule PCSK9 Inhibitors in Lipid-Lowering Therapies

Although monoclonal antibodies (mAbs) like alirocumab and evolocumab reduce LDL-C by 50-70%, their limitations include subcutaneous administration (every 2-4 weeks), high production costs, and restricted patient access [4] [8]. Small-molecule inhibitors such as Pcsk9-IN-12 (AZD0780) offer distinct advantages as orally bioavailable agents that can potentially penetrate intracellular compartments to inhibit PCSK9 synthesis or secretion [5] [6]. The chemical structure of Pcsk9-IN-12 (C₂₀H₂₀F₂N₆O₂; MW 414.41 g/mol) features a heteroaryl scaffold optimized for binding the PCSK9-LDLR interaction interface, particularly the catalytic domain where it disrupts protein-protein binding [5] [6]. With a dissociation constant (Kd) <200 nM, Pcsk9-IN-12 demonstrates potent in vitro affinity that translates to functional LDLR upregulation in hepatocyte models [5].

Novel mechanisms for small molecules include blocking PCSK9 autocatalytic processing, enhancing lysosomal degradation of intracellular PCSK9, or inhibiting secretory pathways via sortilin interactions [6] [8]. Preclinical data suggest synergistic effects when combining statins with PCSK9 small molecules, as statin-induced SREBP-2 activation upregulates both PCSK9 and LDLR transcription, while the PCSK9 inhibitor prevents compensatory degradation of newly synthesized LDLRs [6] [9]. Emerging evidence also indicates that PCSK9 inhibitors lower lipoprotein(a) [Lp(a)] by 20-30% through uncertain mechanisms, potentially involving hepatic clearance of apolipoprotein(a)-containing particles—an effect particularly relevant for high-risk patients with elevated Lp(a) [4] [7].

Table 3: Comparison of PCSK9-Targeted Therapeutic Modalities

PropertyMonoclonal AntibodiesSmall-Molecule Inhibitors (e.g., Pcsk9-IN-12)siRNA (e.g., Inclisiran)
Molecular TargetExtracellular PCSK9Intracellular PCSK9 synthesis/bindingPCSK9 mRNA
Administration RouteSubcutaneousOralSubcutaneous
Dosing FrequencyEvery 2-4 weeksDailyEvery 3-6 months
LDL-C Reduction50-70%Preclinically demonstrated >50%50%
Mechanistic AdvantageHigh target specificityIntracellular action; lower costSustained gene silencing

Table 4: Key Chemical and Pharmacological Properties of Pcsk9-IN-12

PropertyValue
IUPAC NameNot provided in sources
SynonymsAZD0780
Molecular FormulaC₂₀H₂₀F₂N₆O₂
Molecular Weight414.41 g/mol
CAS Number2455427-91-3
Binding Affinity (Kd)<200 nM
Primary MechanismDisrupts PCSK9-LDLR binding
Research ApplicationsCholesterol metabolism studies

Properties

Product Name

Pcsk9-IN-12

IUPAC Name

1-[6-[[(1S,3S)-3-[[5-(difluoromethoxy)pyrimidin-2-yl]amino]cyclopentyl]amino]pyridin-3-yl]pyridin-2-one

Molecular Formula

C20H20F2N6O2

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C20H20F2N6O2/c21-19(22)30-16-11-24-20(25-12-16)27-14-5-4-13(9-14)26-17-7-6-15(10-23-17)28-8-2-1-3-18(28)29/h1-3,6-8,10-14,19H,4-5,9H2,(H,23,26)(H,24,25,27)/t13-,14-/m0/s1

InChI Key

NCHUWRLOTSAFFN-KBPBESRZSA-N

Canonical SMILES

C1CC(CC1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F

Isomeric SMILES

C1C[C@@H](C[C@H]1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.